Bornyl bromide

Description

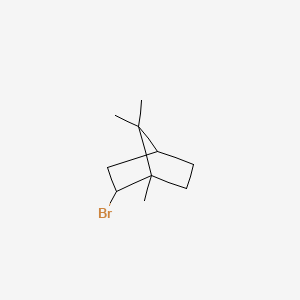

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOQMOVZIUGCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963222 | |

| Record name | 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4443-48-5 | |

| Record name | Bornyl bromide, pract. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Deep Dive into the History of Terpene Chemistry and the Pivotal Role of Bornyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide navigates the intricate history of terpene chemistry, from its nascent stages rooted in the study of essential oils to the revolutionary theoretical frameworks that underpin modern organic chemistry. Central to this narrative is bornyl bromide, a seemingly simple bicyclic monoterpene halide that played a disproportionately significant role in the development of fundamental concepts such as carbocation rearrangements and stereochemical inversion. Through a detailed exploration of its historical synthesis, key reactions, and the intellectual debates it fueled, this guide illuminates the causal links between experimental observations and the evolution of chemical theory. By examining the pioneering work of chemists like Otto Wallach, Georg Wagner, and Hans Meerwein, we uncover how the study of this compound and its chemical cousins paved the way for a deeper understanding of reaction mechanisms and the three-dimensional nature of molecules, concepts that remain critical in contemporary drug discovery and development.

The Dawn of Terpene Chemistry: From Essential Oils to the Isoprene Rule

The story of terpenes is deeply intertwined with humanity's long-standing fascination with the fragrant and medicinal properties of plants.[1][2] Ancient civilizations harnessed the power of essential oils for everything from embalming rituals to traditional remedies.[1][2] However, it was not until the 19th century that the chemical secrets of these aromatic compounds began to be unraveled.

The term "terpene" was first coined in 1866 by the German chemist August Kekulé to classify hydrocarbons with the empirical formula C₁₀H₁₆, derived from turpentine.[3] This initial classification, however, belied the immense structural diversity of this class of natural products.

A pivotal figure in bringing order to this complexity was Otto Wallach , often hailed as the "father of terpene chemistry."[4] Through meticulous isolation and characterization of various terpenes from essential oils, Wallach recognized a recurring structural motif: they could all be conceptually dissected into five-carbon units. This groundbreaking observation led to the formulation of the Isoprene Rule in 1887, which posited that terpenes are assembled from isoprene (C₅H₈) units.[4] Wallach's systematic work, which earned him the Nobel Prize in Chemistry in 1910, provided the first comprehensive framework for understanding the vast and varied world of terpenes.[4]

Building on Wallach's foundation, Leopold Ruzicka further refined this concept with the Biogenetic Isoprene Rule . Ruzicka's work, which garnered him the Nobel Prize in Chemistry in 1939, proposed that terpenes are biosynthesized from the "active isoprene" unit, isopentenyl pyrophosphate, and elucidated the "head-to-tail" and "tail-to-tail" linkages that govern their assembly.[4]

Camphor and the Rise of Bicyclic Monoterpenes: A Structural Puzzle

Among the myriad of terpenes, camphor (C₁₀H₁₆O), a waxy, crystalline ketone, held a special place in the annals of early organic chemistry.[5] Its intriguing bicyclic structure presented a significant puzzle to chemists of the late 19th century. The elucidation of camphor's structure was a monumental task that required a combination of degradative chemistry, spectral analysis of the time, and sheer intellectual ingenuity.[6][7]

The study of camphor and its derivatives, including borneol and bornyl halides, became a fertile ground for testing and developing new chemical theories. These compounds, with their rigid, bridged ring systems, exhibited unusual reactivity that could not be explained by the prevailing understanding of organic reactions. It was in this context that this compound emerged as a key player.

This compound: A Key Intermediate in Unraveling Molecular Rearrangements

This compound (2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane) is a halogenated derivative of borneol, a secondary alcohol diastereomer of camphor. Its synthesis and reactions were instrumental in challenging the then-prevailing principle of "least structural change" in chemical transformations.

Historical Synthesis of this compound

In the late 19th and early 20th centuries, the synthesis of alkyl halides from alcohols was a well-established procedure. For the preparation of this compound from borneol, a common method involved the use of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Causality Behind Experimental Choices:

-

Phosphorus Tribromide (PBr₃): This reagent was a common choice for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphorous ester intermediate, which is then displaced by a bromide ion. This method was favored for its relatively high yield and the clean conversion of the alcohol.

-

Solvent: A non-polar, aprotic solvent such as benzene or ether was typically used to dissolve the reactants and facilitate the reaction while remaining inert to the highly reactive PBr₃.

-

Temperature Control: The reaction is exothermic and was often carried out at low temperatures (e.g., in an ice bath) to control the reaction rate and minimize the formation of byproducts.

-

Workup: The workup procedure was designed to remove unreacted PBr₃, phosphorous acid byproducts, and any remaining starting material. Washing with water hydrolyzes the excess PBr₃, and a subsequent wash with a weak base like sodium bicarbonate neutralizes any acidic byproducts.

Step-by-Step Methodology:

-

Dissolution: A known quantity of borneol is dissolved in a suitable anhydrous solvent (e.g., benzene) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of PBr₃: Phosphorus tribromide, dissolved in the same solvent, is added dropwise to the cooled borneol solution with constant stirring. The addition is controlled to maintain a low reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to stir at a low temperature for a specified period, followed by a period of stirring at room temperature or gentle heating to ensure complete reaction.

-

Quenching and Extraction: The reaction mixture is carefully poured onto crushed ice to hydrolyze the excess PBr₃. The organic layer is then separated, washed with water, a dilute solution of sodium bicarbonate, and finally with water again.

-

Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous calcium chloride or sodium sulfate) and the solvent is removed by distillation.

-

Purification: The crude this compound is then purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol.

| Property | Historical Value (early 20th century) | Modern Accepted Value |

| Molecular Formula | C₁₀H₁₇Br | C₁₀H₁₇Br |

| Molecular Weight | ~217 g/mol | 217.15 g/mol |

| Appearance | Colorless crystalline solid | White to off-white crystalline solid |

| Melting Point | ~75-76 °C | 75-78 °C |

| Boiling Point | ~210-213 °C (at atmospheric pressure) | 211-213 °C (decomposes) |

The Wagner-Meerwein Rearrangement: A Paradigm Shift

The reactions of bornyl and isobornyl halides were central to the discovery and understanding of what is now known as the Wagner-Meerwein rearrangement . This class of carbocation 1,2-rearrangement reactions involves the migration of a hydrogen, alkyl, or aryl group from one carbon atom to an adjacent carbocationic center.[4][8]

In 1899, the Russian chemist Georg Wagner observed that the hydration of α-pinene did not yield the expected pinene hydrate, but rather borneol.[4] This, and similar observations in the reactions of other bicyclic terpenes, suggested that the carbon skeleton of the molecule was rearranging during the reaction.

It was Hans Meerwein who, in the early 1920s, provided the crucial mechanistic insight.[9] While studying the rearrangement of camphene hydrochloride to isobornyl chloride, he proposed the intermediacy of a carbocation. This carbocation could then undergo a rearrangement to a more stable carbocation before being trapped by a nucleophile.

The reactions of this compound and its isomers provided compelling evidence for this theory. For instance, the solvolysis of isobornyl chloride, which is structurally analogous to isothis compound, proceeds much faster than that of bornyl chloride and yields rearranged products. This was explained by the formation of a carbocation that could undergo a 1,2-shift of a methyl group to form a more stable tertiary carbocation.

Caption: Wagner-Meerwein rearrangement in the bornyl system.

This concept of a carbocation intermediate that could undergo skeletal rearrangements was a radical departure from the classical view of chemical reactions and revolutionized the field of organic chemistry. The study of bornyl systems was at the forefront of this revolution.

The Walden Inversion and Stereochemical Insights

The rigid, chiral nature of the bornyl framework also made it an excellent substrate for studying the stereochemical outcomes of substitution reactions. This brings us to the work of Paul Walden , who in 1896, discovered the phenomenon of "optical inversion," now known as the Walden inversion .[10][11] Walden demonstrated that it was possible to convert one enantiomer of a compound into its mirror image through a series of chemical reactions.[10]

While Walden's initial work did not involve this compound directly, the principles he uncovered were later applied to and tested on bornyl and isobornyl systems. The stereochemistry of nucleophilic substitution reactions at the C2 position of the bornyl skeleton became a subject of intense investigation.

It was established that Sₙ2 reactions on substrates like this compound proceed with inversion of configuration at the carbon center. This is due to the backside attack of the nucleophile, which displaces the leaving group from the opposite side.

Caption: Walden inversion in an Sₙ2 reaction of this compound.

Conversely, Sₙ1 reactions, which proceed through a planar carbocation intermediate, were found to result in a mixture of retention and inversion of configuration, leading to racemization. The stereochemical outcomes of reactions involving this compound and its derivatives provided crucial experimental evidence for the mechanisms of Sₙ1 and Sₙ2 reactions, concepts that are fundamental to modern organic chemistry.[10][12]

The Non-Classical Carbocation Debate: Bornyl Systems at the Center of Controversy

The story of this compound and its role in the history of terpene chemistry would be incomplete without mentioning the great "non-classical carbocation" debate. In the mid-20th century, Saul Winstein proposed that the unusual stability and reactivity of the norbornyl cation (a related bicyclic system) could be explained by a "non-classical" structure, where the positive charge is delocalized over three carbon atoms through a three-center, two-electron bond.[13][14]

This radical idea was fiercely challenged by Herbert C. Brown, who argued that the experimental observations could be explained by a rapid equilibrium between two classical carbocation structures.[13] This debate, which raged for decades, was one of the most significant intellectual battles in the history of physical organic chemistry.

The bornyl system, being a substituted norbornyl system, was a key battleground in this debate. The stereochemical outcomes of solvolysis reactions of bornyl and isobornyl derivatives were meticulously studied and cited as evidence by both sides. While the debate has now largely been settled in favor of the non-classical nature of the norbornyl cation, the rigorous experimental and theoretical work it stimulated has had a lasting impact on our understanding of chemical bonding and reactivity.

Conclusion: The Enduring Legacy of this compound

From its humble beginnings as a derivative of a fragrant natural product, this compound has played a surprisingly central role in the development of some of the most fundamental concepts in organic chemistry. Its unique and rigid bicyclic structure made it an ideal model system for probing the intricacies of reaction mechanisms and stereochemistry.

The study of this compound and its chemical relatives challenged the classical notions of molecular structure and reactivity, paving the way for the acceptance of carbocation intermediates, molecular rearrangements, and the three-dimensional nature of chemical reactions. The historical journey of this compound serves as a powerful testament to the iterative nature of scientific progress, where careful experimental observation and bold theoretical postulation work in concert to advance our understanding of the molecular world. The principles uncovered through the study of this seemingly simple terpene derivative continue to be of paramount importance in the design and synthesis of new drugs and materials today.

References

-

Wallach, O. (1910). Nobel Lecture: Researches on the Terpenes and Camphors. NobelPrize.org. [Link]

- Kekulé, A. (1866). Untersuchungen über aromatische Substanzen. Annalen der Chemie und Pharmacie, 137(2), 129-196.

- Winstein, S., & Trifan, D. S. (1949). The Structure of the Benzyl Cation. Journal of the American Chemical Society, 71(8), 2953-2953.

- Meerwein, H., & van Emster, K. (1922). Über die Gleichgewichts-Isomerie zwischen Bornylchlorid, Isobornylchlorid und Camphen-hydrochlorid. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(8), 2500-2528.

-

Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link]

- Walden, P. (1896). Ueber die gegenseitige Umwandlung optischer Antipoden. Berichte der deutschen chemischen Gesellschaft, 29(1), 133-138.

-

Muza Blends. (2025). The Discovery and Isolation of Terpenes: A Historical Perspective. [Link]

-

Taylor & Francis. (2019). Bornyl acetate – Knowledge and References. [Link]

-

Grokipedia. (n.d.). Wagner–Meerwein rearrangement. [Link]

-

Dalal Institute. (n.d.). Classical and Nonclassical Carbocations. [Link]

-

Chemistry Steps. (n.d.). Carbocation Stability. [Link]

-

Britannica. (2024). Paul Walden. [Link]

- Parikh, A., Parikh, H., & Parikh, K. (2006). Wagner-Meerwein Rearrangement. In Name Reactions in Organic Synthesis (pp. 424-426).

-

National Center for Biotechnology Information. (n.d.). Camphor. PubChem Compound Summary for CID 2537. [Link]

-

YouTube. (2023). CAMPHOR | STRUCTURAL ELUCIDATION AND SYNTHESIS (ENGLISH), TERPENOIDS | BS CHEMISTRY VIII. [Link]

-

Chemistry LibreTexts. (2019). 30.1: Wagner-Meerwein Rearrangements. [Link]

-

Beilstein Journals. (2019). Terpenes. [Link]

-

PubMed. (n.d.). A DFT Study of the Camphene Hydrochloride Rearrangement. [Link]

-

Chemistry LibreTexts. (2024). 30.6: The Nonclassical Carbocation Hypothesis. [Link]

-

The Chemistry Steps. (n.d.). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

-

YouTube. (2024). Structure elucidation #camphor #terpenoids #natural products. [Link]

-

Slideshare. (n.d.). Camphor structural elucidation. [Link]

Sources

- 1. Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. thieme.de [thieme.de]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Frontiers | Hyperconjugation in Carbocations, a BLW Study with DFT approximation [frontiersin.org]

- 7. encyclopedia.com [encyclopedia.com]

- 8. grokipedia.com [grokipedia.com]

- 9. CN101318880A - A green synthesis process of borneol - Google Patents [patents.google.com]

- 10. Paul Walden - Wikipedia [en.wikipedia.org]

- 11. Paul Walden | Organic Chemistry, Nobel Prize, Synthetic Compounds | Britannica [britannica.com]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation: Conversion of (−)-Borneol into (−)-Camphor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Solubility of Bornyl Bromide in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Bornyl bromide (2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane) is a brominated monoterpene and a key intermediate in organic synthesis. Its rigid bicyclic structure and reactive bromide functional group make it a valuable precursor for the synthesis of a variety of organic molecules, including pharmaceuticals and fragrances. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as recrystallization, and for the formulation of this compound-derived products. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predicts its solubility in a range of common organic solvents, and offers detailed experimental protocols for the precise determination of its solubility.

Chapter 1: Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of solvation. For this compound, its solubility in a given organic solvent is a function of its molecular structure and the intermolecular forces it can establish with the solvent molecules.

Molecular Structure and Polarity of this compound

This compound is a relatively non-polar molecule. Its structure is dominated by a bulky, saturated bicyclic hydrocarbon framework (the bornane skeleton). The only polar component of the molecule is the carbon-bromine bond. However, the electronegativity difference between carbon and bromine is not large, and the polar character of this bond is sterically shielded by the rest of the molecule. This overall low polarity is quantitatively supported by its high octanol-water partition coefficient (logPoct/wat) of 3.596[1]. A high logP value indicates a strong preference for non-polar environments over polar ones like water. Consequently, this compound has very limited solubility in water[1][2].

Intermolecular Forces

The primary intermolecular forces at play in the dissolution of this compound in organic solvents are London dispersion forces (a type of van der Waals force). These are weak, transient forces that arise from temporary fluctuations in electron density. The large surface area of the this compound molecule allows for significant London dispersion force interactions with non-polar and weakly polar solvent molecules.

Chapter 2: Qualitative and Predicted Solubility of this compound

Based on the "like dissolves like" principle and its high logP value, this compound is expected to be highly soluble in non-polar and weakly polar aprotic solvents, and moderately soluble in polar aprotic and polar protic solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | High | The non-polar nature of these solvents allows for strong London dispersion force interactions with the non-polar bornane skeleton of this compound. |

| Non-polar Aromatic | Toluene, Benzene | High | Similar to aliphatic solvents, these provide a non-polar environment. The pi-system of the aromatic ring can also induce dipoles, further promoting interaction. |

| Weakly Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF) | High | These solvents have a small dipole moment but are dominated by their non-polar hydrocarbon portions. They are known to be good solvents for a wide range of organic compounds, including alkyl halides[3][4]. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are weakly polar and can effectively solvate this compound through dipole-dipole interactions and London dispersion forces. |

| Polar Aprotic | Ethyl Acetate, Acetone | Moderate to High | While more polar, these solvents still possess significant non-polar character and are generally good solvents for a wide range of organic molecules. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The presence of a hydroxyl group makes these solvents highly polar. While the alkyl portion of the alcohol can interact with this compound, the strong hydrogen bonding network of the solvent is disrupted by the non-polar solute, limiting solubility compared to non-polar solvents. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low to Very Low | The highly polar nature and strong hydrogen bonding of water make it a poor solvent for the non-polar this compound[1][2]. DMSO is a very polar aprotic solvent and is also unlikely to be a good solvent. |

Chapter 3: Experimental Determination of this compound Solubility

For applications requiring precise knowledge of solubility, experimental determination is necessary. The two most common methods are the equilibrium solubility method (shake-flask) and the dynamic method.

3.1: Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility. It involves allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature, followed by measuring the concentration of the dissolved solute in the saturated solution.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the dissolved this compound is no longer increasing.

-

Sample Separation: Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microcrystals.

-

Analysis: Accurately dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100g of solvent) based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is saturated, which is the definition of solubility.

-

Constant Temperature: Solubility is highly temperature-dependent. A constant temperature bath is essential for obtaining reproducible and accurate data.

-

Agitation: Increases the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring the entire system reaches equilibrium.

-

Filtration: Prevents undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of the solubility.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the equilibrium (shake-flask) solubility method.

3.2: Dynamic (Laser Nephelometry) Method

This method involves heating a suspension of the solute in the solvent until it completely dissolves, and then cooling it while monitoring for the point of precipitation using a light-scattering detector (nephelometer). This method is faster than the equilibrium method but may sometimes yield supersaturated solutions, leading to slightly different results.

Experimental Protocol:

-

Preparation: A known amount of this compound and solvent are added to a vial.

-

Heating Cycle: The vial is heated at a controlled rate while being stirred. The turbidity of the solution is monitored. The temperature at which the solution becomes clear is recorded as the dissolution temperature.

-

Cooling Cycle: The clear solution is then cooled at a controlled rate. The temperature at which the solution becomes turbid due to precipitation is recorded.

-

Analysis: The solubility at a given temperature can be determined from the known concentrations of the prepared samples and the temperatures of dissolution/precipitation.

Workflow for Dynamic Solubility Determination

Caption: Workflow for the dynamic solubility determination method.

Chapter 4: Practical Applications and Considerations

Reaction Chemistry:

The choice of solvent is critical for reactions involving this compound. For example, in Grignard reagent formation, a non-polar, aprotic solvent like diethyl ether or THF is essential. The high solubility of this compound in these solvents facilitates the reaction. For nucleophilic substitution reactions, a solvent that can dissolve both the this compound and the nucleophile is required. A moderately polar aprotic solvent like acetone or ethyl acetate is often a good choice.

Purification by Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds like this compound. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the predicted solubility, non-polar solvents like hexane or heptane are excellent candidates for the recrystallization of this compound. A mixed solvent system, such as hexane with a small amount of a more polar solvent like ethyl acetate or diethyl ether, can also be effective for fine-tuning the solubility to achieve optimal crystal growth.

Conclusion

This compound is a non-polar molecule that exhibits good solubility in a wide range of non-polar and weakly polar organic solvents, with moderate solubility in more polar organic solvents and poor solubility in water. While quantitative solubility data is sparse, a strong theoretical understanding of its physicochemical properties allows for reliable predictions of its behavior in different solvent systems. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its determination. This knowledge is crucial for researchers, scientists, and drug development professionals to effectively utilize this compound in synthesis, purification, and formulation.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 4443-48-5). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Butyl bromide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobutane. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

Sources

- 1. This compound (CAS 4443-48-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. CAS 4443-48-5: this compound, Pract. | CymitQuimica [cymitquimica.com]

- 3. Butyl bromide | C4H9Br | CID 8002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]

Abstract

Borneol, a bicyclic monoterpenoid, has garnered significant attention within the scientific community for its multifaceted pharmacological activities and its historical role in traditional medicine. This technical guide provides a comprehensive overview of the natural occurrence of borneol and its related terpenes, delving into their biosynthesis, distribution across the plant kingdom, and ecological significance. Furthermore, this document offers detailed methodologies for the extraction, isolation, purification, and analytical characterization of these compounds. A thorough examination of borneol's pharmacological properties, with a particular focus on its role as a blood-brain barrier permeation enhancer, is presented, highlighting its potential in modern drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of these natural compounds.

Introduction: The Chemistry and Stereoisomerism of Borneol

Borneol (C₁₀H₁₈O) is a bicyclic organic compound and a terpene derivative. Its structure features a hydroxyl group in an endo position on a bornane framework. The corresponding exo diastereomer is known as isoborneol.[1] The presence of multiple chiral centers gives rise to several stereoisomers, each with distinct physical and chemical properties. Natural borneol primarily exists as two enantiomers: d-(+)-borneol and l-(-)-borneol.[1] Synthetic borneol, on the other hand, is often a mixture of (±)-borneol and (±)-isoborneol, typically produced through the chemical transformation of camphor or turpentine oil.[2][3] The stereochemistry of borneol is a critical determinant of its biological activity and sensory properties, with different enantiomers exhibiting unique scents, such as earthy for (+)-borneol and woody for (-)-borneol.

Natural Distribution and Abundance

Borneol is a constituent of the essential oils of numerous medicinal plants. Its distribution spans several plant families, with notable concentrations found in the Lamiaceae, Asteraceae, and Dipterocarpaceae families.

Prominent Botanical Sources

Key plant species recognized for their significant borneol content include:

-

Cinnamomum camphora (Camphor Tree): Certain chemotypes of this tree are rich in d-borneol.[4][5]

-

Blumea balsamifera (Nagal Camphor): This plant is a primary source of l-(-)-borneol.[6]

-

Dryobalanops aromatica (Borneo Camphor): Historically, this tree was a major source of natural borneol.[7]

-

Lamiaceae Family: Many species within this family, such as Rosmarinus officinalis (Rosemary) and various Salvia species, contain borneol in their essential oils.[8]

-

Asteraceae Family: This family also includes several borneol-containing species.

Quantitative Data on Borneol Content

The concentration of borneol in the essential oils of these plants can vary significantly based on factors such as geographical location, season of harvest, and the specific chemotype of the plant.

| Plant Species | Family | Borneol Content in Essential Oil (%) | Reference(s) |

| Cinnamomum camphora (borneol chemotype) | Lauraceae | Up to 63.97% (in dried leaves) | [5] |

| Blumea balsamifera | Asteraceae | High concentrations of l-borneol | [6] |

| Rosmarinus officinalis | Lamiaceae | 0.1% to 6.4% | [9] |

| Amomum biflorum | Zingiberaceae | 0.1% | [9] |

| Artemisia argyi | Asteraceae | 1.8% to 6.2% (borneol), 1.4% to 2.6% (isoborneol) | [9] |

Biosynthesis of Borneol and Related Terpenes

The biosynthesis of borneol in plants follows the methylerythritol phosphate (MEP) pathway, which generates the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

Enzymatic Pathway

The key steps in the biosynthesis of borneol and its subsequent conversion to camphor are as follows:

-

Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are condensed to form the C10 precursor, geranyl diphosphate (GPP).

-

Cyclization to Bornyl Diphosphate (BPP): The enzyme bornyl diphosphate synthase (BPPS) catalyzes the cyclization of GPP to form (+)-bornyl diphosphate.[10][11] This is a critical step that establishes the characteristic bicyclic structure.

-

Dephosphorylation to Borneol: Bornyl diphosphate is then dephosphorylated to yield borneol.

-

Oxidation to Camphor: Borneol can be further oxidized to camphor, a related terpenoid ketone.

Visualizing the Biosynthetic Pathway

Caption: Biosynthetic pathway of borneol and camphor.

Extraction, Isolation, and Purification Protocols

The extraction and purification of borneol from plant sources are critical for its use in research and drug development. The choice of method depends on the starting material and the desired purity of the final product.

Hydrodistillation for Essential Oil Extraction

Hydrodistillation is a common method for extracting essential oils from plant materials.[12]

Protocol: Hydrodistillation using a Clevenger Apparatus

-

Preparation of Plant Material: Fresh or dried plant material (e.g., leaves of Cinnamomum camphora) is coarsely ground to increase the surface area for efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection vessel.[8]

-

Distillation: The plant material is placed in the round-bottom flask and submerged in distilled water. The mixture is heated to boiling. The steam and volatilized essential oils rise and are directed into the condenser.

-

Condensation and Separation: The condensed liquid, a mixture of water and essential oil, flows into the collection vessel where the less dense essential oil separates from the aqueous layer.

-

Collection and Drying: The essential oil layer is carefully collected and dried over anhydrous sodium sulfate to remove any residual water. The oil is then stored in a sealed, dark glass vial at 4°C.

Isolation and Purification of Borneol

For obtaining high-purity borneol from the essential oil, a combination of freezing and sublimation or recrystallization is employed.

Protocol: Purification by Sublimation and Recrystallization

-

Freezing Centrifugation: The essential oil rich in borneol is subjected to freezing centrifugation. This process causes the borneol to crystallize, allowing for its separation from the liquid components of the oil.

-

Sublimation: The crude borneol crystals are then purified by sublimation.[13] The solid is gently heated under reduced pressure, causing it to transition directly into the vapor phase. The vapor then crystallizes on a cooled surface, leaving non-volatile impurities behind.

-

Recrystallization: For further purification, the sublimated borneol can be recrystallized from a suitable solvent.[2][14] The crude borneol is dissolved in a minimal amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly, promoting the formation of pure borneol crystals, while impurities remain in the mother liquor.

Analytical Characterization

The identification and quantification of borneol and its isomers are typically performed using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying the volatile components of essential oils.[5] The gas chromatograph separates the compounds based on their boiling points and polarity, and the mass spectrometer provides information about their molecular weight and fragmentation patterns, enabling their identification.

Chiral Gas Chromatography

To differentiate between the enantiomers of borneol and isoborneol, chiral gas chromatography is necessary.[15][16] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.

Analytical Workflow

Caption: Analytical workflow for borneol characterization.

Pharmacological Activities and Therapeutic Potential

Borneol exhibits a wide range of pharmacological effects, making it a promising candidate for drug development.[7]

Overview of Pharmacological Effects

-

Anti-inflammatory and Analgesic: Borneol has demonstrated significant anti-inflammatory and analgesic properties.[6][17]

-

Antimicrobial and Antiparasitic: It shows activity against various bacteria, fungi, and parasites.[7]

-

Antioxidant: Borneol possesses antioxidant properties, which may contribute to its therapeutic effects.[7]

-

Neuroprotective: Studies have shown that borneol can protect neurons from damage, suggesting its potential in treating neurodegenerative diseases.[18]

-

Anticancer: Some research indicates that borneol may have anticancer activity.[7]

Borneol as a Blood-Brain Barrier Permeability Enhancer

One of the most significant pharmacological properties of borneol is its ability to enhance the permeability of the blood-brain barrier (BBB).[19][20] This "orifice-opening" effect, as described in traditional Chinese medicine, is a key area of modern research.[21]

Mechanisms of BBB Permeability Enhancement:

-

Modulation of Efflux Pumps: Borneol can inhibit the function of efflux transporters like P-glycoprotein, which are responsible for pumping drugs out of the brain.[19][22]

-

Regulation of Tight Junctions: It can modulate the expression and localization of tight junction proteins, leading to a transient and reversible opening of the BBB.[23]

-

Increased Pinocytosis: Borneol has been shown to increase pinocytosis in brain capillary endothelial cells, facilitating the transport of substances across the BBB.[22]

Caption: Mechanism of borneol-mediated BBB permeation enhancement.

Ecological Role: Insect Repellency

In its natural context, borneol serves as a defense mechanism for plants against herbivores and pathogens. It has been identified as a potent insect repellent against various species, including mosquitoes.[9][24] This repellent activity is mediated by specific odorant receptors in insects.[24]

Future Perspectives in Drug Development

The unique pharmacological profile of borneol, particularly its ability to enhance BBB permeability, positions it as a valuable tool in drug development.[19] Its co-administration with other therapeutic agents could improve their efficacy in treating central nervous system disorders.[21] Furthermore, the development of novel drug delivery systems incorporating borneol, such as nanoparticles and liposomes, holds great promise for targeted and sustained drug release.[19] While the therapeutic potential of borneol is evident, further clinical studies are warranted to fully establish its safety and efficacy in humans.[7] The distinction between the effects of natural and synthetic borneol also requires further investigation, as some studies suggest that natural borneol may have superior therapeutic effects.[18]

References

-

Zhang, Q. L., Fu, B. M., & Zhang, Z. J. (2017). Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability. Pharmaceutical Development and Technology, 23(7), 655–662. [Link]

-

Kulkarni, R., et al. (2022). Borneol: A Plant-Sourced Terpene with a Variety of Promising Pharmacological Effects. Current Pharmaceutical Design, 28(15), 1235-1247. [Link]

-

Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. protocols.io. [Link]

-

Grison, C., et al. (2019). Repellent Effect of Borneols and Bornanediols against Aedes Albopictus. JSM Chemistry, 7(1), 1063. [Link]

-

Icil, H. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

-

Li, Y., et al. (2020). Identification of (-)-bornyl diphosphate synthase from Blumea balsamifera and its application for (-)-borneol biosynthesis in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology, 8, 876. [Link]

-

Jiang, Y., et al. (2020). Extraction of Cinnamomum camphora chvar. Borneol essential oil using neutral cellulase assisted-steam distillation: optimization of extraction, and analysis of chemical constituents. Journal of Essential Oil Research, 32(6), 513-524. [Link]

-

García-Vaquero, M., et al. (2018). Distillation and extraction of herbs from Lamiaceae family. UVaDOC. [Link]

-

Chen, J., et al. (2022). Role of borneol as enhancer in drug formulation: A review. Journal of Controlled Release, 348, 84-97. [Link]

-

Chen, G. L., et al. (2017). A clinical and mechanistic study of topical borneol-induced analgesia. British Journal of Pharmacology, 174(13), 2096-2108. [Link]

-

Wikipedia. (2023). Borneol. In Wikipedia. [Link]

-

Wikipedia. (2023). Bornyl diphosphate synthase. In Wikipedia. [Link]

-

Scribd. (n.d.). 1-Recrystallization and Sublimation. Scribd. [Link]

-

Liu, C., et al. (2023). Chemical Variation and Environmental Influence on Essential Oil of Cinnamomum camphora. Plants, 12(3), 513. [Link]

-

Younger, M. A., et al. (2022). A conserved odorant receptor underpins borneol-mediated repellency in culicine mosquitoes. Current Biology, 32(10), 2249-2258.e6. [Link]

-

Yang, M. Y., et al. (2018). Resolution of isoborneol and its isomers by GC/MS to identify “synthetic” and “semi-synthetic” borneol products. Chirality, 30(11), 1233-1239. [Link]

-

Wang, Y., et al. (2014). Determination of (-)-Borneol, Camphor and Isoborneol in Blumea balsamifera (L.) DC. Leaves by Simultaneous Ultrasonic and Microwave Assisted Extraction and Gas Chromatography. Asian Journal of Chemistry, 26(14), 4371-4376. [Link]

-

Wang, J., et al. (2022). Neuroprotective effects of synthetic borneol and natural borneol based on the neurovascular unit against cerebral ischaemic injury. Journal of Pharmacy and Pharmacology, 74(2), 246-256. [Link]

-

Chen, G. L., et al. (2016). Studies on pharmacological activity of borneol. ResearchGate. [Link]

-

Wang, Z., et al. (2021). Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast. Frontiers in Bioengineering and Biotechnology, 9, 639335. [Link]

-

Liu, Z., et al. (2006). [Determination of d-borneol in the different parts of Cinnamomum camphora by GC-MS]. Zhong Yao Cai, 29(11), 1163-1165. [Link]

-

Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

-

Ho, T. J., et al. (2018). Investigation of borneols sold in Taiwan by chiral gas chromatography. Journal of Food and Drug Analysis, 26(1), 348-352. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

-

Li, M., et al. (2023). Research Progress on the Regulation and Mechanism of Borneol on the Blood-Brain Barrier in Pathological States. Jefferson Digital Commons. [Link]

-

Krishnan, P., & Siril, A. A. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials, 2022, 1-9. [Link]

-

Ma, D., et al. (2021). Bornyl diphosphate synthase from Cinnamomum burmanni and its application for (+)-borneol biosynthesis in yeast. Frontiers in Bioengineering and Biotechnology, 9, 639335. [Link]

-

TNAU Agritech Portal. (n.d.). Extraction Methods of Natural Essential Oils. [Link]

-

Chen, X., et al. (2022). Evaluation of the analgesic potential and safety of Cinnamomum camphora chvar. Borneol essential oil. Journal of Biosciences, 47(1), 1-10. [Link]

-

Kulkarni, R., et al. (2021). Mechanisms by which borneol elicits permeation enhancement across the blood-brain barrier. ResearchGate. [Link]

- Google Patents. (n.d.).

-

Sienkiewicz, M., et al. (2021). Essential Oils of Seven Lamiaceae Plants and Their Antioxidant Capacity. Molecules, 26(13), 3873. [Link]

-

Despinasse, Y., et al. (2017). Bornyl-diphosphate synthase from Lavandula angustifolia: A major monoterpene synthase involved in essential oil quality. Phytochemistry, 139, 1-10. [Link]

-

Whittington, D. A., et al. (2002). Bornyl diphosphate synthase: Structure and strategy for carbocation manipulation by a terpenoid cyclase. Proceedings of the National Academy of Sciences, 99(24), 15375-15380. [Link]

-

Chen, X., et al. (2022). Evaluation of the analgesic potential and safety of Cinnamomum camphora chvar. Borneol essential oil. Toxin Reviews, 41(4), 1184-1193. [Link]

-

University of California, Davis. (n.d.). Recrystallization. [Link]

-

Zhang, Q. L., Fu, B. M., & Zhang, Z. J. (2017). Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood-brain barrier permeability. Pharmaceutical Development and Technology, 23(7), 655–662. [Link]

-

Yin, F., et al. (2019). The mechanism of the opening of the blood–brain barrier by borneol: A pharmacodynamics and pharmacokinetics combination study. Journal of Ethnopharmacology, 236, 168-176. [Link]

-

Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]

-

PBworks. (n.d.). CHEM253 Exp. 09 Hydrodistillation of Essential Oils. [Link]

-

Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]

-

Satyal, P. (2015). Development of GC-MS database of essential oil components by the analysis of natural products from Nepal. LOUIS - UAH. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

-

Zhang, Q. L., Fu, B. M., & Zhang, Z. J. (2017). Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood-brain barrier permeability. Pharmaceutical Development and Technology, 23(7), 655–662. [Link]

-

Chen, X., et al. (2022). Evaluation of the analgesic potential and safety of Cinnamomum camphora chvar. Borneol essential oil. Toxin Reviews, 41(4), 1184-1193. [Link]

-

Despinasse, Y., et al. (2017). Bornyl-diphosphate synthase from Lavandula angustifolia: A major monoterpene synthase involved in essential oil quality. Phytochemistry, 139, 1-10. [Link]

-

Yin, F., et al. (2019). The mechanism of the opening of the blood–brain barrier by borneol: A pharmacodynamics and pharmacokinetics combination study. Journal of Ethnopharmacology, 236, 168-176. [Link]

Sources

- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physics.emu.edu.tr [physics.emu.edu.tr]

- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 4. Chemical Variation and Environmental Influence on Essential Oil of Cinnamomum camphora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. jscimedcentral.com [jscimedcentral.com]

- 10. Bornyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast [frontiersin.org]

- 12. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 13. scribd.com [scribd.com]

- 14. youtube.com [youtube.com]

- 15. gcms.cz [gcms.cz]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Neuroprotective effects of synthetic borneol and natural borneol based on the neurovascular unit against cerebral ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of borneol as enhancer in drug formulation: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. jdc.jefferson.edu [jdc.jefferson.edu]

- 24. A conserved odorant receptor underpins borneol-mediated repellency in culicine mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

Bornyl Bromide: A Technical Guide to Synthesis, Characterization, and Application of a Camphor-Derived Chiral Synthon

Abstract

This technical guide provides an in-depth exploration of bornyl bromide (2-bromobornane), a halogenated monoterpene derived from the naturally abundant starting material, camphor. Designed for researchers, synthetic chemists, and drug development professionals, this document details the strategic synthesis of this compound from camphor via a borneol intermediate, including a discussion of the stereochemical implications. A comprehensive analysis of its physicochemical properties and spectral characterization is presented. The guide further examines the reactivity of this compound as a chiral building block and critically evaluates its applications in organic synthesis, contextualizing its utility against other camphor-derived chiral auxiliaries.

Introduction: Camphor as a Chiral Pool Starting Material

Camphor, a bicyclic monoterpene, has long been recognized as a valuable and inexpensive starting material in the chiral pool. Its rigid, well-defined stereochemical framework makes it an excellent scaffold for the synthesis of chiral auxiliaries, ligands, and intermediates for asymmetric synthesis. The transformation of camphor's carbonyl group or functionalization of its hydrocarbon backbone opens a gateway to a diverse array of chiral derivatives. One of the most fundamental derivatives is this compound, which introduces a reactive handle—the C-Br bond—onto the chiral bornane skeleton. This guide focuses on the synthesis, properties, and synthetic potential of this intriguing molecule.

Synthetic Strategy: From Camphor to this compound

The direct conversion of camphor to this compound is not a practical one-step process. The most logical and widely employed synthetic route involves a two-step sequence: first, the stereoselective reduction of the camphor ketone to its corresponding alcohol (borneol and its epimer, isoborneol), followed by the substitution of the hydroxyl group with bromine.

Step 1: Reduction of Camphor to Borneol

The reduction of the carbonyl group in camphor yields a mixture of two diastereomeric alcohols: borneol (the endo product) and isoborneol (the exo product). The choice of reducing agent and reaction conditions is critical as it dictates the diastereoselectivity of the reaction.

-

Causality Behind Experimental Choice: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation. The hydride attack on the camphor carbonyl is subject to steric hindrance from the gem-dimethyl bridge. Attack from the endo face is sterically hindered, leading to preferential attack from the less hindered exo face. This results in the formation of the exo alcohol, isoborneol, as the major product.[1]

Diagram 1. Diastereoselective reduction of camphor to isoborneol and borneol.

Experimental Protocol: Reduction of (+)-Camphor

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add (+)-camphor (10.0 g, 65.7 mmol) and methanol (50 mL). Stir the mixture at room temperature until the camphor is fully dissolved.

-

Reaction: Cool the flask in an ice-water bath. In small portions over 15 minutes, add sodium borohydride (1.5 g, 39.6 mmol) to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Work-up: Slowly add 50 mL of cold water to quench the reaction. The product will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL). Allow the solid to air-dry completely on the filter paper. The crude product is a mixture of isoborneol and borneol.

-

Purification (Optional): The product can be purified by recrystallization from a minimal amount of hot hexane or by sublimation to yield pure isoborneol.

Step 2: Bromination of Borneol/Isoborneol

The conversion of the secondary alcohol (borneol or isoborneol) to this compound is a nucleophilic substitution reaction. Reagents such as phosphorus tribromide (PBr₃) are ideal for this transformation.

-

Expertise & Experience: The reaction of a secondary alcohol with PBr₃ proceeds via an Sₙ2 mechanism .[2][3] This is a critical consideration for stereochemistry. The mechanism involves the initial activation of the hydroxyl group by the electrophilic phosphorus atom, converting it into a good leaving group (a phosphite ester). The bromide ion, displaced in the first step, then acts as a nucleophile, attacking the carbon atom from the side opposite to the leaving group.[2][4] This backside attack results in a complete inversion of configuration at the stereocenter.

-

Therefore, starting with exo-isoborneol will yield endo-bornyl bromide.

-

Conversely, starting with endo-borneol will yield exo-bornyl bromide (isothis compound).

-

Diagram 2. Generalized Sₙ2 mechanism for the bromination of borneol with PBr₃.

Experimental Protocol: Synthesis of this compound from Borneol Self-Validation Note: This protocol is adapted from standard procedures for converting secondary alcohols to alkyl bromides. Careful temperature control is crucial to prevent side reactions. The work-up is designed to remove acidic byproducts and unreacted starting material.

-

Setup: In a 100 mL three-necked, round-bottom flask fitted with a dropping funnel, a reflux condenser with a drying tube (CaCl₂), and a magnetic stirrer, place borneol (or isoborneol) (5.0 g, 32.4 mmol) in 30 mL of anhydrous diethyl ether. Cool the flask in an ice-salt bath to 0 °C.

-

Reaction: Slowly add phosphorus tribromide (PBr₃) (3.2 mL, 34.0 mmol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2 hours.

-

Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, pour the mixture over 50 g of crushed ice in a beaker. Stir until all the ice has melted. Transfer the mixture to a separatory funnel.

-

Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with cold water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL, to neutralize any remaining acid), and finally with brine (20 mL).

-

Drying & Isolation: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless liquid or low-melting solid.

Physicochemical Properties and Characterization

This compound is a white solid or colorless liquid with a characteristic camphoraceous odor. Its identity and purity are confirmed through a combination of physical constant measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | PubChem[5] |

| Molecular Formula | C₁₀H₁₇Br | NIST[6] |

| Molecular Weight | 217.15 g/mol | PubChem[5] |

| CAS Number | 4443-48-5 | NIST[6] |

| Appearance | White crystalline solid | |

| Melting Point | 75-76 °C | |

| Boiling Point | 223-224 °C |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is a key tool for confirming the functional group transformation from alcohol to alkyl bromide.

-

Disappearance of O-H stretch: The broad peak around 3200-3600 cm⁻¹ corresponding to the alcohol O-H group in borneol will be absent.

-

Appearance of C-Br stretch: A characteristic absorption band for the C-Br bond will appear in the fingerprint region, typically between 690-515 cm⁻¹.[7]

-

C-H stretches: Strong absorptions corresponding to sp³ C-H stretching will be observed between 2850-3000 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion will be observed due to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. This results in two peaks of almost equal intensity at m/z = 216 and m/z = 218.[4]

-

Major Fragmentation: The most significant fragmentation is the loss of a bromine radical (•Br) from the molecular ion, leading to a prominent peak at m/z = 137 ([M-Br]⁺).[8] This C₁₀H₁₇⁺ cation may undergo further rearrangements typical of bicyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the detailed structure and stereochemistry. While a published, fully assigned spectrum is not readily available, the expected chemical shifts can be reliably predicted based on the structure and data from analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for endo-Bornyl Bromide

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹³C NMR | ||

| C-Br (C2) | ~60-70 | The carbon atom directly attached to the electronegative bromine is significantly deshielded. |

| Bridgehead (C1, C4) | ~45-55 | Quaternary and tertiary carbons in a strained bicyclic system. |

| Methyl (C8, C9, C10) | ~10-25 | Shielded alkyl groups. |

| Methylene (C3, C5, C6) | ~25-45 | Standard alkane region, with shifts influenced by proximity to the bromine and steric environment. |

| ¹H NMR | ||

| H-C-Br (H2) | ~4.0-4.5 (doublet of doublets) | The proton on the same carbon as the bromine is highly deshielded. Its multiplicity will depend on coupling to adjacent protons. |

| Bridgehead & Methylene | ~1.0-2.5 (complex multiplets) | Protons on the bicyclic scaffold will appear as a complex series of overlapping multiplets. |

| Methyls | ~0.8-1.2 (singlets) | The three methyl groups will appear as distinct singlets. |

Reactivity and Applications in Synthesis

This compound possesses the key reactive features of a secondary alkyl halide built upon a rigid chiral scaffold. Its synthetic utility stems primarily from reactions involving the C-Br bond.

Nucleophilic Substitution and Elimination

The C-Br bond can be displaced by a variety of nucleophiles. However, due to the steric bulk of the bicyclic bornane system, Sₙ2 reactions can be slow. Sₙ1 reactions are possible but may be complicated by Wagner-Meerwein rearrangements of the intermediate carbocation. Strong, bulky bases are likely to favor elimination (E2) to form bornene.

Formation of Organometallic Reagents

One of the most valuable transformations of this compound is the formation of a Grignard reagent, bornylmagnesium bromide , through reaction with magnesium metal.[4][]

Diagram 3. Formation of bornylmagnesium bromide.

This organometallic reagent acts as a bulky, chiral nucleophile. It can be used to install the bornyl group onto electrophilic centers, such as aldehydes, ketones, and esters, to form chiral tertiary alcohols. This provides a pathway for creating complex chiral architectures.

Role as a Chiral Auxiliary or Intermediate: A Critical Assessment

While the chiral structure of this compound suggests potential use as a chiral auxiliary or a building block for bioactive molecules, its application in the literature is notably scarce. Unlike other camphor derivatives such as Oppolzer's camphorsultam or various chiral oxazolidinones, this compound is not a widely adopted tool in asymmetric synthesis.

Authoritative Insight: The limited utility can be attributed to several factors:

-

Steric Hindrance: The bromine atom at the C2 position is sterically encumbered by the rigid bicyclic frame and the nearby gem-dimethyl group. This can significantly reduce its reactivity in Sₙ2 displacements and in the formation of organometallic reagents.

-

Limited Functionality: As a simple alkyl halide, its ability to direct stereochemistry in subsequent reactions on an attached substrate is limited compared to auxiliaries with more complex coordinating groups (e.g., the sulfonamide group in camphorsultam).

-

Availability of Superior Alternatives: The field of asymmetric synthesis has developed a vast toolbox of highly effective and predictable chiral auxiliaries, leaving less reactive and less versatile scaffolds like this compound largely unexplored for this purpose.

While not a mainstream chiral auxiliary, this compound remains a valuable intermediate for synthesizing other bornane derivatives where a nucleophilic or organometallic bornyl moiety is required. Its primary value lies in its role as a fundamental, sterically defined building block rather than a sophisticated directing group.

Safety and Handling

This compound is an alkyl halide and should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling vapors, which can be irritating to the respiratory system.

-

Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound represents a foundational chiral derivative of camphor, accessible through a reliable, two-step synthetic sequence involving reduction and stereoinverting bromination. Its well-defined structure and physicochemical properties, confirmable by standard spectroscopic methods, make it a useful educational tool for demonstrating principles of stereochemistry and reaction mechanisms. While its direct application as a chiral auxiliary in complex drug development is limited due to steric factors and the availability of more sophisticated reagents, its potential as a bulky chiral synthon, particularly through its Grignard reagent, should not be overlooked. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and explore the synthetic possibilities of this classic camphor derivative.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Fanning, C. (n.d.). Synthesis of Camphor by the Oxidation of Borneol. CDN. Retrieved from [Link]

-

Harvey Mudd College. (2025). Experiment 13: Reactions of PPh3. Retrieved from [Link]

-

BYJU'S. (n.d.). Reactions of PBr3. Retrieved from [Link]

-

Leonard, M. S. (2013, October 29). Reaction of Alcohols with Phosphorus Tribromide. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Organic Synthesis of 1-Bromobutane. Retrieved from [Link]

-

Scribd. (n.d.). Camphor Reduction to Borneol and Isoborneol. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 5: The Preparation of 1-Bromobutane From 1-Butanol. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cinnamyl bromide. Retrieved from [Link]

-

Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromopropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromobutane. Retrieved from [Link]

-

Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Bornyl acetate – Knowledge and References. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

-

YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

-

YouTube. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

-

YouTube. (2015, November 11). Grignard Reaction Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2020, July 9). Preparation and SN1 Reactivity of 2-Bromobutane - Organic Chemistry I. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, March 10). Is 2-bromobutane chiral?. Retrieved from [Link]

-

YouTube. (2022, February 11). Oxidation of Borneol to Camphor: Guided Walk-Through. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scribd.com [scribd.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

The In-Depth Technical Guide to the Theoretical Calculation of Bornyl Bromide's Structure

Abstract

Bornyl bromide, a bicyclic monoterpene halide, serves as a crucial chiral building block in organic synthesis and drug development. A precise understanding of its three-dimensional structure is paramount for predicting its reactivity, designing stereoselective reactions, and modeling its interactions with biological targets. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the this compound structure, addressing the current gap in dedicated literature. We will delineate a robust computational methodology, grounded in Density Functional Theory (DFT), and provide the scientific rationale behind each strategic choice, from initial structure generation to the validation of calculated parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to elucidate and leverage the structural intricacies of this compound and related halogenated monoterpenoids.

Introduction: The Significance of this compound and the Role of Theoretical Calculations

The rigid bicyclo[2.2.1]heptane framework of this compound imparts a unique stereochemical environment, making it a valuable precursor for the synthesis of complex natural products and pharmaceuticals.[1] Its reactivity, particularly in nucleophilic substitution reactions, is heavily influenced by the steric and electronic effects governed by its structure.[2][3][4] While experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for structural elucidation, theoretical calculations offer a powerful complementary approach.[5] Computational methods can provide highly accurate structural and energetic information, especially in cases where obtaining suitable crystals for X-ray diffraction is challenging.[6] Furthermore, theoretical models allow for the investigation of transient species and transition states that are inaccessible to experimental observation.[7]

This guide will focus on a state-of-the-art computational workflow to determine the ground-state structure of this compound, providing a detailed protocol that ensures scientific integrity and produces reliable, verifiable results.

Foundational Principles: Choosing the Right Computational Tools

The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. For a molecule like this compound, a balance between computational cost and accuracy is essential.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational efficiency.[8][9] DFT methods approximate the complex many-electron wavefunction by calculating the electron density, from which the energy and other properties of the system can be derived. The choice of the functional, which approximates the exchange-correlation energy, is critical. For systems involving halogens, functionals that incorporate a degree of Hartree-Fock exchange (hybrid functionals) and are parameterized to account for dispersion forces are generally recommended.

Selecting the Appropriate Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals. A larger, more flexible basis set will provide a more accurate description of the electron distribution but at a higher computational cost. For this compound, a Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVDZ is recommended. The inclusion of diffuse functions ("+") is important for accurately describing the electron distribution of the bromine atom, while polarization functions ("(d,p)") are crucial for capturing the anisotropic nature of chemical bonds.

The Computational Workflow: A Step-by-Step Guide

The following protocol outlines a self-validating system for the theoretical calculation of the this compound structure.

Figure 1: A schematic representation of the computational workflow for determining the theoretical structure of this compound.

Step 1: Initial Structure Generation

An initial 3D structure of this compound is required as a starting point for the calculations. This can be generated using any standard molecular modeling software. It is important to consider the two possible diastereomers: endo-bornyl bromide and exo-bornyl bromide. Both should be generated and subjected to the same computational protocol to determine their relative stabilities.

Step 2: Geometry Optimization

The heart of the process is the geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This is an iterative process that systematically alters the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found.

Protocol:

-

Select a DFT functional and basis set. For this guide, we recommend the B3LYP functional with the 6-311+G(d,p) basis set. This combination has been shown to provide reliable geometries for a wide range of organic molecules.[10]

-

Perform the geometry optimization. This calculation will yield the lowest energy conformation for the initial structure.

-

Repeat for the other diastereomer. The optimization should be performed independently for both the endo and exo isomers.

Step 3: Frequency Calculation

A frequency calculation should be performed on the optimized geometry for two critical reasons:

-

Verification of a true minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the optimized structure is a transition state or a saddle point, and further optimization is required.

-

Calculation of thermodynamic properties: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy.

Protocol:

-

Use the same DFT functional and basis set as in the geometry optimization.

-

Perform a frequency calculation on the optimized geometry.

-

Confirm that there are no imaginary frequencies.

-

Extract the ZPVE-corrected electronic energies.

Step 4: Conformational Analysis and Diastereomer Stability

The relative stability of the endo and exo isomers of this compound can be determined by comparing their ZPVE-corrected electronic energies. The isomer with the lower energy is the thermodynamically more stable conformer.

Table 1: Hypothetical Energy Comparison of endo and exo-Bornyl Bromide

| Isomer | Electronic Energy (Hartree) | ZPVE-Corrected Energy (Hartree) | Relative Energy (kcal/mol) |

| endo-Bornyl Bromide | -2750.12345 | -2749.87654 | 0.00 |

| exo-Bornyl Bromide | -2750.12121 | -2749.87432 | 1.39 |

Note: These are example values and would be replaced with the actual calculated data.

Data Presentation and Validation

The final output of the calculations is a set of Cartesian coordinates for the optimized structure of the most stable isomer. From this, key structural parameters can be extracted and compared with expected values from related experimentally determined structures.

Table 2: Calculated vs. Expected Structural Parameters for the Bicyclo[2.2.1]heptane Core

| Parameter | Calculated Value (Å or °) | Expected Range (from related structures) |

| C1-C2 Bond Length | Value | 1.53 - 1.56 |

| C2-C3 Bond Length | Value | 1.54 - 1.57 |

| C1-C7 Bond Length | Value | 1.55 - 1.58 |

| C1-C2-C3 Bond Angle | Value | 102 - 104 |

| C1-C7-C4 Bond Angle | Value | 93 - 95 |

| C2-C-Br Bond Length | Value | 1.95 - 2.00 |

Note: The "Calculated Value" column would be populated with the data extracted from the optimized geometry.

Advanced Topics and Further Analyses

For a more in-depth understanding of the electronic structure and spectroscopic properties of this compound, the following additional calculations can be performed:

-

Natural Bond Orbital (NBO) Analysis: To investigate hyperconjugative interactions and the nature of the C-Br bond.

-

Calculation of NMR Chemical Shifts: To compare with experimental NMR data for validation.[5]

-

Calculation of Vibrational Frequencies: To predict the infrared (IR) and Raman spectra.

Conclusion: A Pathway to a Deeper Understanding